Methyl 3-amino-4-methylpentanoate hydrochloride: A Comprehensive Technical Guide on Synthesis, Properties, and Pharmaceutical Applications
Methyl 3-amino-4-methylpentanoate hydrochloride: A Comprehensive Technical Guide on Synthesis, Properties, and Pharmaceutical Applications
Executive Summary
In the rapidly evolving landscape of peptidomimetics and targeted drug discovery, non-canonical amino acids serve as critical structural elements. Methyl 3-amino-4-methylpentanoate hydrochloride (often referred to as methyl homo-beta-valinate hydrochloride) is a highly versatile chiral building block. By introducing a
This whitepaper provides an authoritative, in-depth analysis of Methyl 3-amino-4-methylpentanoate hydrochloride. Designed for synthetic chemists and drug development professionals, it elucidates the compound's core identifiers, physicochemical behavior, a self-validating synthesis protocol, and its downstream applications in the development of neurological therapeutics.
Chemical Identity and Core Identifiers
Accurate stereochemical identification is paramount in drug development, as the spatial orientation of the isopropyl group dictates the binding affinity of the final Active Pharmaceutical Ingredient (API). The compound exists primarily in its enantiopure (R) and (S) forms, alongside racemic mixtures.
Table 1: Core Chemical Identifiers
| Property | Value |
| IUPAC Name | methyl 3-amino-4-methylpentanoate;hydrochloride |
| Synonyms | Methyl homo-beta-valinate HCl; Pentanoic acid, 3-amino-4-methyl-, methyl ester, hydrochloride (1:1)[1] |
| Molecular Formula | C₇H₁₅NO₂ · HCl (or C₇H₁₆ClNO₂)[2] |
| Molecular Weight | 181.66 g/mol [2] |
| CAS Number (Racemic) | 1219839-34-5[1] |
| CAS Number (R-isomer) | 172823-13-1[3] |
| CAS Number (S-isomer) | 679789-35-6[4] |
| PubChem CID (R-isomer) | 53487343[2] |
| SMILES | C(C(C(C)C)N)C(OC)=O.Cl[1] |
Causality of the Salt Form:
Why is this compound universally supplied and utilized as a hydrochloride salt rather than a free base? Free
Structural and Physicochemical Properties
Handling non-canonical amino acid salts requires strict adherence to environmental controls. The hydrochloride salt is highly crystalline but exhibits significant hygroscopicity.
Table 2: Physical Properties and Safety Data
| Parameter | Specification / Description |
| Physical Form | White to Yellow Solid[3] |
| Storage Temperature | 2–8 °C[3] |
| Atmosphere | Inert atmosphere (Nitrogen/Argon)[3] |
| Solubility | Highly soluble in water and polar protic solvents (e.g., Methanol)[1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[4] |
Field-Proven Insight: When utilizing this compound in moisture-sensitive coupling reactions, it is highly recommended to dry the salt under high vacuum in the presence of phosphorus pentoxide (P₂O₅) prior to use, as residual trapped moisture from hygroscopic absorption will rapidly quench coupling reagents like HATU or EDC.
Synthesis and Experimental Workflows
The synthesis of Methyl 3-amino-4-methylpentanoate hydrochloride is typically achieved via the Fischer esterification of the corresponding
Protocol: Anhydrous Thionyl Chloride-Mediated Fischer Esterification
This protocol is designed as a self-validating system. Each step is engineered to control reaction kinetics and prevent the degradation of the amino acid substrate.
Reagents:
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(R)-3-amino-4-methylpentanoic acid (Substrate)
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Anhydrous Methanol (Solvent/Reactant)
-
Thionyl Chloride (SOCl₂, Activation Agent)
Step-by-Step Methodology:
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Reactor Preparation: Purge a dry round-bottom flask with nitrogen to establish a strictly anhydrous environment.
-
Solvent Cooling: Add 10 mL of anhydrous methanol to the flask and cool the system to -20 °C using a dry ice/acetone bath.
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Reagent Addition: Dropwise add 1.0 mL (7.63 mmol) of thionyl chloride.
-
Causality: The reaction between SOCl₂ and methanol is violently exothermic, generating hydrogen chloride (HCl) gas and sulfur dioxide (SO₂). Sub-zero cooling mitigates the exotherm, preventing solvent boiling and ensuring the HCl remains dissolved to form a potent, anhydrous methanolic HCl reagent[5].
-
-
Activation: Stir the mixture for 1 hour at -20 °C to ensure the complete generation of the reactive intermediate.
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Substrate Introduction: Add 1.0 g (3.82 mmol) of (R)-3-amino-4-methylpentanoic acid in a single portion[5].
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Esterification: Remove the cooling bath and allow the reaction to warm to 25 °C. Stir continuously for 12–16 hours (overnight).
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Causality: Ambient temperature provides the kinetic energy required to drive the Fischer esterification to completion. Simultaneously, the highly acidic environment ensures the
-amine remains fully protonated, completely suppressing unwanted lactamization.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
Isolation: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to strip away unreacted methanol, residual HCl, and SO₂. The target compound, (R)-Methyl 3-amino-4-methylpentanoate hydrochloride, precipitates as a high-purity white/yellow solid[5].
Caption: Workflow for the thionyl chloride-mediated synthesis of the hydrochloride salt.
Applications in Peptidomimetics and Drug Discovery
The incorporation of
Role in Neurological Therapeutics (VMAT2 Inhibitors)
A prominent application of this specific building block is in the synthesis of inhibitors targeting the Vesicular Monoamine Transporter 2 (VMAT2). VMAT2 inhibitors are critical in the management of hyperkinetic movement disorders, such as tardive dyskinesia and Tourette syndrome.
According to patent literature (e.g., US20160289226A1), derivatives of methyl 3-amino-4-methylpentanoate are utilized as advanced intermediates[6]. The ester functionality acts as a transient protecting group, allowing synthetic chemists to selectively perform amide coupling reactions at the free
Caption: Integration of the beta-amino ester into a VMAT2 inhibitor prodrug synthesis pathway.
References
-
Pentanoic acid, 3-amino-4-methyl-, methyl ester, hydrochloride (1:1) - CymitQuimica. 1
-
(R)-Methyl 3-amino-4-methylpentanoate hydrochloride | 172823-13-1 - Sigma-Aldrich. 3
-
(R)-methyl 3-amino-4-methylpentanoate hydrochloride | CID 53487343 - PubChem. 2
-
(S)-Methyl 3-amino-4-methylpentanoate hydrochloride | 679789-35-6 - Sigma-Aldrich. 4
-
H-DL-β-Leu-OH | beta-Leucine | Carboxylic Acids - Ambeed. 5
-
US20160289226A1 - Compounds, compositions and methods relating thereto - Google Patents. 6
Sources
- 1. CAS 1219839-34-5: Pentanoic acid, 3-amino-4-methyl-, methy… [cymitquimica.com]
- 2. (R)-methyl 3-amino-4-methylpentanoate hydrochloride | C7H16ClNO2 | CID 53487343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-Methyl 3-amino-4-methylpentanoate hydrochloride | 172823-13-1 [sigmaaldrich.com]
- 4. (S)-Methyl 3-amino-4-methylpentanoate hydrochloride | 679789-35-6 [sigmaaldrich.com]
- 5. H-DL-β-Leu-OH | beta-Leucine | Carboxylic Acids | Ambeed.com [ambeed.com]
- 6. US20160289226A1 - [9,10-dimethoxy-3-(2-methylpropyl)-1h,2h,3h,4h,6h,7h,11bh-pyrido-[2,1-a]isoquinolin-2-yl]methanol and compounds, compositions and methods relating thereto - Google Patents [patents.google.com]
